1-Naphthylamine

Catalog No.
S515780
CAS No.
134-32-7
M.F
C10H9N
M. Wt
143.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Naphthylamine

CAS Number

134-32-7

Product Name

1-Naphthylamine

IUPAC Name

naphthalen-1-amine

Molecular Formula

C10H9N

Molecular Weight

143.18 g/mol

InChI

InChI=1S/C10H9N/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,11H2

InChI Key

RUFPHBVGCFYCNW-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2N

Solubility

less than 1 mg/mL at 66° F (NTP, 1992)
0.01 M
Sol in chloroform
Freely sol in alcohol and ether
In water, 1.7X10+3 mg/L @ 20 °C
Solubility in water: none
0.002%

Synonyms

1 Aminonaphthalene, 1 Naphthylamine, 1-Aminonaphthalene, 1-Naphthylamine, 8 Aminonaphthalene, 8-Aminonaphthalene, alpha Naphthylamine, alpha-Naphthylamine, Naphthalidine

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N

Description

The exact mass of the compound 1-Naphthylamine is 143.0735 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 66° f (ntp, 1992)0.01 msol in chloroformfreely sol in alcohol and etherin water, 1.7x10+3 mg/l @ 20 °csolubility in water: none0.002%. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines. It belongs to the ontological category of naphthylamine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Supercapacitor and Photocatalytic Applications

Electrochromic and Optoelectronic Applications

Biodegradation Pathway

Catalysis

    Scientific Field: Chemical Science

Coatings

Sensors

    Scientific Field: Sensor Technology

Supercapacitor

Photocatalysis

Room-Temperature Phosphorescent Copolymers

1-Naphthylamine is an aromatic amine derived from naphthalene, characterized by its chemical formula C10H9NC_{10}H_{9}N. It appears as colorless to yellowish needles that melt at approximately 50 °C and has a distinctive disagreeable odor. Upon exposure to air, it can turn brown due to oxidation. This compound is known for its role as a precursor in the synthesis of various dyes and is classified as a potential human carcinogen, specifically associated with bladder cancer due to its mutagenic properties .

  • Reduction: It can be synthesized by reducing 1-nitronaphthalene using iron and hydrochloric acid, followed by steam distillation.
  • Oxidation: When treated with oxidizing agents like ferric chloride, it produces a blue precipitate. Chromic acid can convert it into 1-naphthoquinone, while sodium in boiling amyl alcohol reduces the unsubstituted ring to yield tetrahydro-1-naphthylamine.
  • Decomposition: At high temperatures in sulfuric acid, it converts to 1-naphthol .

1-Naphthylamine is recognized for its biological activity, particularly its potential carcinogenic effects. Studies have shown that exposure can lead to mutations and has been linked to increased risks of bladder cancer among individuals who have worked with this compound. Acute exposure may cause symptoms such as methemoglobinemia, leading to reduced oxygen transport in the blood, resulting in headaches, dizziness, and potentially severe respiratory issues .

The primary synthesis method for 1-naphthylamine involves:

  • Reduction of 1-Nitronaphthalene:
    • Reacting 1-nitronaphthalene with iron filings and hydrochloric acid.
    • Followed by steam distillation to isolate the product.
  • Alternative Methods:
    • Heating naphthalene with ammonia under specific conditions can also yield 1-naphthylamine.
    • Various catalytic methods may be employed for industrial-scale synthesis .

1-Naphthylamine is utilized in various applications:

  • Dye Manufacturing: It serves as a precursor for azo dyes and other colorants due to its ability to form sulfonic acid derivatives.
  • Rubber Industry: Used as an antioxidant in rubber production.
  • Agriculture: Employed in some herbicides and pesticides .

Research on interaction studies involving 1-naphthylamine focuses on its reactivity and potential health impacts:

  • It has been shown to interact with various biological systems, leading to mutagenic effects.
  • Studies indicate that it may react with other chemicals in the environment, potentially forming harmful byproducts .
  • Its interactions with acids can lead to exothermic reactions, producing salts and water .

Several compounds share structural or functional similarities with 1-naphthylamine. Here are some notable examples:

Compound NameStructure TypeKey Characteristics
2-NaphthylamineAromatic AmineSimilar carcinogenic properties; used in dye manufacturing.
AnilineAromatic AmineWidely used in dye production; less toxic than 1-naphthylamine.
N,N-Dimethyl-1-naphthylamineAromatic AmineUsed as a stabilizer; exhibits different reactivity patterns.

Uniqueness of 1-Naphthylamine:

  • Its specific link to bladder cancer distinguishes it from similar compounds.
  • The unique reactivity with oxidizing agents leading to specific dye formulations is also notable .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Alpha-naphthylamine appears as a crystalline solid or a solid dissolved in a liquid. Insoluble in water and denser than water. Contact may slightly irritate skin, eyes and mucous membranes. May be slightly toxic by ingestion. Used to make other chemicals.
WHITE CRYSTALS WITH CHARACTERISTIC ODOUR. TURNS RED ON EXPOSURE TO AIR, LIGHT AND MOISTURE.
Colorless crystals with an ammonia-like odor.
Colorless crystals with an ammonia-like odor. [Note: Darkens in air to a reddish-purple color.]

Color/Form

Needles from ethanol (aq) or ether
YELLOW RHOMBIC NEEDLES
White crystals becoming red on exposure to air
Needles, becoming red on exposure to air, or a reddish, crystal mass
Colorless crystals; darkens in air to a reddish-purple colo

XLogP3

2.2

Exact Mass

143.0735

Boiling Point

574 °F at 760 mm Hg (NTP, 1992)
300.8 °C
300.7 °C
573°F

Flash Point

315 °F (NTP, 1992)
157 °C, 315 °F, (closed cup)
157 °C c.c.
315°F

Vapor Density

4.93 (NTP, 1992) (Relative to Air)
4.93 (Air= 1)
Relative vapor density (air = 1): 4.93
4.93

Density

1.12 at 77 °F (USCG, 1999)
1.114 g/cu cm
1.12 g/cm³
1.12

LogP

2.25 (LogP)
log Kow = 2.25
2.25

Odor

Ammonia-like odor.

Appearance

Solid powder

Melting Point

122 °F (NTP, 1992)
49.2 °C
50.0 °C
122°F

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

9753I242R5

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

MeSH Pharmacological Classification

Carcinogens

Vapor Pressure

1 mm Hg at 219.7 °F ; 5 mm Hg at 279.9° F (NTP, 1992)
0.00 mmHg
4.18X10-3 mm Hg @ 25 °C /Extrapolated/
Vapor pressure, Pa at 20 °C: 0.53
1 mmHg at 220°F
(220°F): 1 mmHg

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Impurities

Most commercial 1-naphthylamine ... contains 4-10% of 2-naphthylamine if synthesized by methods used in previous decades. Modern production methods give rise to a max of 0.5%.

Other CAS

134-32-7
25168-10-9

Wikipedia

1-naphthylamine

Biological Half Life

0.58 Days

Methods of Manufacturing

Reduction of 1-nitronaphthalene by catalytic hydrogenation with a nickel catalyst ... .
Prepared by reducing alpha-nitronaphthalene with iron and hydrochloric acid.
Naphthalene is nitrated with H2SO4-HNO3 at 50-60 °C. The crude product (mp 52 °C) is separated, washed with hot water, and further purified by crystallization or sweating (draining of the lower melting point isomer) to remove 2-nitronaphthalene (3%) and traces of 2,4-dinitronaphthalene. purified 1-nitronaphthalene was traditionally reduced with iron in boiling dilute hydrochloric acid, but modern plants use hydrogenation with nickel catalyst. The 1-naphthylamine produced is further purified by distillation under vacuum. The content of 2-naphthylamine in the commercial product is specified at less than 10 ppm.

General Manufacturing Information

1-Naphthalenamine: ACTIVE

Analytic Laboratory Methods

/Method involving thin-layer chromatography to separate 1-naphthylamine from other amines/ ... Gas chromatographic method in which 1- & 2-naphthylamines are separated after reaction with pentafluoropropionic anhydride will detect as little as 1 ng.
Trace amount of 2-naphthylamine co-existing with large amt of 1-naphthylamine was determined by high speed liquid chromatography after mesitylenesulfonylation.
Liquid chromatographic separation coupled with extreme sensitivity of electrochemical detection can offer simple approach to analysis of amine carcinogens.
An aqueous sample was passed through poly(styrene-divinylbenzene) cation-exchange resin and after processing the concentrated sample was analyzed by gas chromatography. Over 50 organic bases /including 1-naphthylamine/ were recovered from water.
For more Analytic Laboratory Methods (Complete) data for 1-NAPHTHYLAMINE (8 total), please visit the HSDB record page.

Clinical Laboratory Methods

A new chromatographic detection method for determining n-oxidized metabolite of naphthylamine in monkey urine is presented.

Storage Conditions

Keep well closed and protected from light.
Store containers in well-ventilated area.

Interactions

Formation of the N-glucuronide of 1-naphthylamine by rat and human phenol UDP-glucuronosyltransferase was increased by 3-methylcholanthrene induction.

Stability Shelf Life

Oxidizes in air

Dates

Modify: 2023-08-15
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